Welcome to the BenchChem Online Store!
molecular formula C9H7F3O2 B2794991 3-Methoxy-4-(trifluoromethyl)benzaldehyde CAS No. 945003-38-3

3-Methoxy-4-(trifluoromethyl)benzaldehyde

Cat. No. B2794991
M. Wt: 204.148
InChI Key: XIRCMFYUQKUYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07166598B2

Procedure details

To a stirred solution of 3-methoxy-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (2.63 g) in dry tetrahydrofuran (26 ml) was added lithium aluminum hydride (380 mg) at −40° C. under nitrogen atmosphere. After 1 hour of stirring at 5° C., 2N sodium hydroxide was added to the mixture. The insoluble materials were removed by filtration through Celite® and washed with ethyl acetate. The filtrate and washing were combined and evaporated under reduced pressure to give crude 3-methoxy-4-(trifluoromethyl)benzaldehyde as a colorless oil.
Name
3-methoxy-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][C:14]=1[C:15]([F:18])([F:17])[F:16])[C:6](N(OC)C)=[O:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][C:14]=1[C:15]([F:16])([F:17])[F:18])[CH:6]=[O:7] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
3-methoxy-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
Quantity
2.63 g
Type
reactant
Smiles
COC=1C=C(C(=O)N(C)OC)C=CC1C(F)(F)F
Name
Quantity
380 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
26 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After 1 hour of stirring at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble materials were removed by filtration through Celite®
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
The filtrate and washing
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.